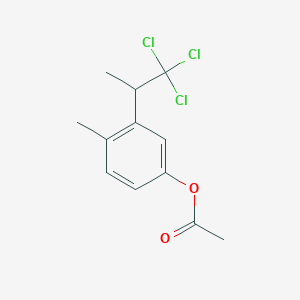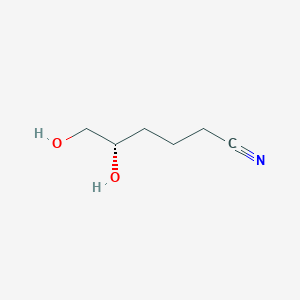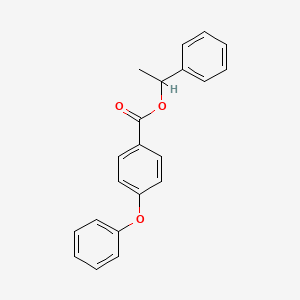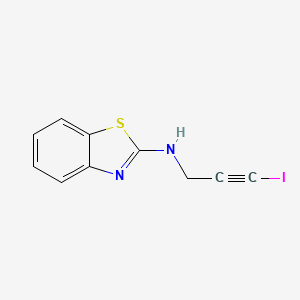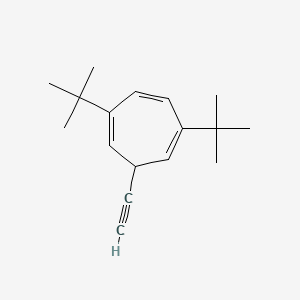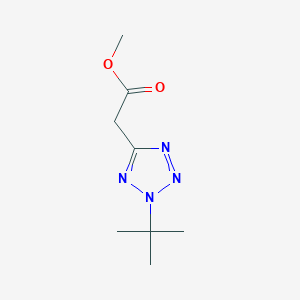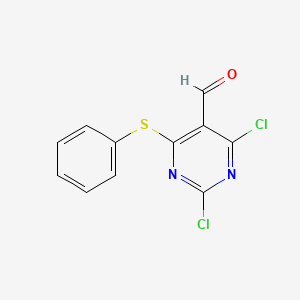
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane is a chiral organic compound with a cyclohexane ring substituted with three methyl groups and a nitro group The compound’s stereochemistry is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane typically involves the nitration of a suitable precursor, such as 1,1,3-trimethylcyclohexane. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the methyl groups or the cyclohexane ring are oxidized to form different products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (3R,4R)-1,1,3-trimethyl-4-aminocyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives.
Oxidation: Formation of cyclohexanone or carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane depends on its chemical reactivity and interactions with other molecules. The nitro group can participate in redox reactions, influencing the compound’s behavior in biological and chemical systems. The stereochemistry of the compound also plays a crucial role in its interactions with chiral environments, such as enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-1,1,3-trimethyl-4-aminocyclohexane: A reduction product of the nitro compound.
(3R,4R)-1,1,3-trimethyl-4-hydroxycyclohexane: A potential oxidation product.
(3R,4R)-1,1,3-trimethyl-4-methylcyclohexane: A structurally similar compound with a different functional group.
Uniqueness
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane is unique due to its specific stereochemistry and the presence of a nitro group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The compound’s chiral nature and functional group diversity make it a valuable intermediate in organic synthesis and research.
Propiedades
Número CAS |
90268-10-3 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
(3R,4R)-1,1,3-trimethyl-4-nitrocyclohexane |
InChI |
InChI=1S/C9H17NO2/c1-7-6-9(2,3)5-4-8(7)10(11)12/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1 |
Clave InChI |
MDAMBSOOWSPXHV-HTQZYQBOSA-N |
SMILES isomérico |
C[C@@H]1CC(CC[C@H]1[N+](=O)[O-])(C)C |
SMILES canónico |
CC1CC(CCC1[N+](=O)[O-])(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)

![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)
